Cy5-bifunctional dye
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Overview
Description
Cy5-bifunctional dye is a member of the cyanine dye family, known for its bright, far-red fluorescence. It is widely used in various scientific fields due to its excellent photostability and high extinction coefficient. The dye is particularly useful in imaging, flow cytometry, and genomics, where it serves as a fluorescent label for nucleic acids, peptides, and proteins .
Mechanism of Action
Target of Action
The primary target of the Cy5-bifunctional dye is the mitochondria in cells . Mitochondria are important subcellular organelles for energy production in eukaryotic cells and play critical roles in human health and disease . The Cy5 dye has been demonstrated to be used as vectors for targeting and delivering cargoes to mitochondria in cancer cells .
Mode of Action
The this compound interacts with its targets through a process known as Förster Resonance Energy Transfer (FRET) . This process involves the transfer of energy from a donor molecule (in this case, the Cy5 dye) to an acceptor molecule (the target molecule). The Cy5 dye is known for its fluorescence properties, which are exploited in this energy transfer process . The dye’s interaction with its target leads to changes in the fluorescence properties of the system, which can be measured and analyzed .
Biochemical Pathways
It is known that the dye’s interaction with its target can lead to changes in the fluorescence properties of the system, which can be indicative of changes in the biochemical environment .
Pharmacokinetics
It has been shown that cy5-labeled oligonucleotides can accumulate at the mitochondrial membrane due to a combination of the high mitochondrial membrane potential and the specific molecular structure of cy5 . This suggests that the dye may have good bioavailability and can effectively reach its target site .
Result of Action
The result of the action of the this compound is the delivery of the dye and its cargo to the mitochondria in cells . This can lead to changes in the fluorescence properties of the system, which can be measured and analyzed . These changes can provide valuable information about the biochemical environment and the function of the mitochondria .
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, the fluorescence properties of the dye can depend on the properties of the medium in which it is located . Changes in the medium can lead to changes in the fluorescence properties of the dye, which can affect its ability to interact with its target and deliver its cargo . Therefore, careful consideration of the action environment is crucial for the effective use of the this compound.
Biochemical Analysis
Biochemical Properties
Cy5-bifunctional dye plays a significant role in biochemical reactions, primarily as a fluorescent label for proteins, nucleic acids, and other biomolecules. The dye interacts with various enzymes, proteins, and other biomolecules through covalent and non-covalent interactions. For instance, this compound can be conjugated to proteins via amine groups using N-hydroxysuccinimide (NHS) ester chemistry or to thiol groups using maleimide chemistry . These interactions allow for precise labeling and tracking of biomolecules in various biochemical assays. Additionally, this compound is used in the synthesis of oligonucleotides for fluorescence-based DNA and RNA studies .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cells. The dye can target mitochondria and enhance the delivery of small-molecule cargoes, thereby increasing cytotoxicity in cancer cells . This mitochondrial targeting is due to the dye’s hydrophobic and cationic nature, which allows it to accumulate in the negatively charged mitochondrial matrix. This compound can also affect cell signaling pathways, gene expression, and cellular metabolism by altering the localization and function of labeled biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their fluorescence properties. The dye’s fluorescence is influenced by its interactions with nucleobases, proteins, and other biomolecules. For example, the fluorescence of this compound can be quenched or enhanced by the proximity of nucleobases in labeled oligonucleotides . Additionally, this compound can participate in FRET studies, where energy transfer occurs between the dye and a nearby fluorophore, providing insights into molecular interactions and conformational changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The dye is generally stable under standard laboratory conditions, but its fluorescence can be affected by environmental factors such as pH, temperature, and the presence of quenching agents . Long-term studies have shown that this compound can retain its fluorescence properties for extended periods, making it suitable for long-term imaging and tracking experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the dye is generally well-tolerated and can be used for imaging and tracking studies without significant adverse effects . At high doses, the dye may exhibit toxic effects, including potential damage to tissues and organs. Studies have shown that the biodistribution and clearance of this compound are dose-dependent, with higher doses leading to increased accumulation in specific tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a fluorescent label. The dye can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels . For example, this compound can be used to label metabolic enzymes, allowing for the visualization and quantification of enzyme activity in metabolic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The dye’s hydrophobic and cationic nature facilitates its accumulation in specific cellular compartments, such as mitochondria . Additionally, this compound can be transported across cell membranes via endocytosis, allowing for efficient intracellular delivery and localization .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting mitochondria due to its hydrophobic and cationic properties . The dye can also localize to other cellular compartments, such as the nucleus and endoplasmic reticulum, depending on the nature of the labeled biomolecule and the experimental conditions . Post-translational modifications and targeting signals can further influence the subcellular localization and activity of this compound-labeled biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy5-bifunctional dye typically involves the reaction of indolenine derivatives with reactive groups such as NHS estersThe reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to verify the dye’s purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Cy5-bifunctional dye undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to attach the dye to biomolecules.
Oxidation and Reduction Reactions: These reactions can alter the dye’s fluorescence properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve NHS esters and amine groups under mild conditions.
Oxidation and Reduction Reactions: Often conducted in the presence of oxidizing or reducing agents like sodium borohydride.
Major Products: The primary products of these reactions are dye-labeled biomolecules, which are used in various applications such as fluorescence microscopy and flow cytometry .
Scientific Research Applications
Cy5-bifunctional dye has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence in situ hybridization (FISH) and other imaging techniques to study cellular structures and functions.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of biosensors and other analytical devices
Comparison with Similar Compounds
Cy3: Another cyanine dye with shorter wavelength emission.
Cy7: A cyanine dye with longer wavelength emission.
Alexa Fluor 647: A sulfonated rhodamine derivative with similar applications
Properties
CAS No. |
146368-15-2 |
---|---|
Molecular Formula |
C45H52N4O14S2 |
Molecular Weight |
937.0 g/mol |
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C45H52N4O14S2/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61) |
InChI Key |
MGIODCZGPVDROX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
Origin of Product |
United States |
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